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molecular formula C14H12OS B8733126 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-

2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-

Cat. No. B8733126
M. Wt: 228.31 g/mol
InChI Key: AOUMOFQEBZGSPD-UHFFFAOYSA-N
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Patent
US04939165

Procedure details

A stirred solution of 2.2 grams (0.055 mole) of sodium hydroxide in 20 ml of ethanol was cooled to 0° C. and a mixture of 4.0 grams (0.03 mole) of 2-acetyl-5-methylthiophene and 3.1 grams (0.03 mole) of benzaldehyde in 5 ml of ethanol was added dropwise. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it stirred for 16 hours. The reaction mixture was poured into aqueous 1N hydrochloric acid and extracted with methylene chloride. The extract was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to yield 4.6 grams of 1-(5-methyl-2-thienyl)-3-phenyl-2-propen-1-one as a solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:6]1[S:7][C:8]([CH3:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(O)C>[CH3:11][C:8]1[S:7][C:6]([C:3](=[O:5])[CH:4]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)C
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC=C(S1)C(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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